1,2-Dithiete,3,4-dimethoxy-(9CI)
Description
1,2-Dithiete,3,4-dimethoxy-(9CI) is a sulfur-containing four-membered heterocyclic compound with two adjacent sulfur atoms and methoxy (-OCH₃) substituents at the 3 and 4 positions. The methoxy groups are electron-donating, which may influence the compound’s electronic structure, stability, and reactivity compared to other derivatives.
Properties
CAS No. |
122243-39-4 |
|---|---|
Molecular Formula |
C4H6O2S2 |
Molecular Weight |
150.21 |
IUPAC Name |
3,4-dimethoxydithiete |
InChI |
InChI=1S/C4H6O2S2/c1-5-3-4(6-2)8-7-3/h1-2H3 |
InChI Key |
PNOYPWHHJKYWSH-UHFFFAOYSA-N |
SMILES |
COC1=C(SS1)OC |
Synonyms |
1,2-Dithiete,3,4-dimethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
Key substituted 1,2-dithiete derivatives include:
Substituent Effects :
Thermodynamic and Spectroscopic Properties
- Parent 1,2-dithiete : Rotational constants (microwave spectroscopy) and ab initio calculations suggest a planar structure, but experimental data are insufficient for precise structural determination .
- 3,4-Dimethyl derivative: Photoelectron spectra reveal ionization potentials influenced by methyl groups, with thermal stability enabling isolation .
- Bis(trifluoromethyl) derivative : Mass spectrometry fragments indicate cleavage pathways dominated by CF₃ group interactions .
Reactivity and Photochemical Behavior
- Parent compound : Excited-state studies show isomerization to trans-dithioglyoxal and thiolthioketene, mediated by spin-orbit coupling (SOC) constants of ~200 cm⁻¹ .
- Methoxy-substituted derivative : Expected to follow similar photochemical pathways, but methoxy groups may alter SOC efficiency or product distribution due to electronic effects .
- Bis(trifluoromethyl) derivative : Stability under thermal conditions suggests resistance to ring-opening, contrasting with the reactive unsubstituted dithiete .
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